Degradation Potency of Derived PROTAC VZ185 Versus Parent Inhibitor BI-7273 and Alternative Degrader dBRD9
BRD7-IN-1 free base enables the synthesis of PROTAC VZ185, which achieves potent dual degradation of BRD7 (DC50 = 4.5 nM) and BRD9 (DC50 = 1.8 nM) [1]. In contrast, the parent inhibitor BI-7273 only occupies the bromodomain binding pocket without inducing degradation, and the alternative cereblon-based PROTAC dBRD9 degrades only BRD9 (IC50 = 56.6 nM in MOLM-13 cells) while failing to degrade BRD7 or BRD4 at concentrations up to 5 μM [2]. This represents a fundamental mechanistic divergence: VZ185 (derived from BRD7-IN-1) provides complete ablation of both targets, whereas dBRD9 provides selective BRD9-only depletion.
| Evidence Dimension | BRD7 degradation potency (DC50) |
|---|---|
| Target Compound Data | VZ185 DC50 = 4.5 nM for BRD7 |
| Comparator Or Baseline | dBRD9: no BRD7 degradation at ≤5 μM |
| Quantified Difference | VZ185 degrades BRD7; dBRD9 does not degrade BRD7 at all (>1000-fold difference in effective degradation) |
| Conditions | Cellular degradation assay; Western blot quantification |
Why This Matters
Researchers requiring dual BRD7/9 depletion must select BRD7-IN-1-derived VZ185 over dBRD9, which cannot address BRD7-dependent phenotypes.
- [1] Zoppi V, Hughes SJ, Maniaci C, et al. J Med Chem. 2019;62(2):699-726. VZ185 DC50 values: BRD7 = 4.5 nM, BRD9 = 1.8 nM. View Source
- [2] Chemical Probes Portal. dBRD9 Probe Report. BRD9 degradation IC50 = 56.6 nM; no BRD7 or BRD4 degradation at 5 μM. View Source
